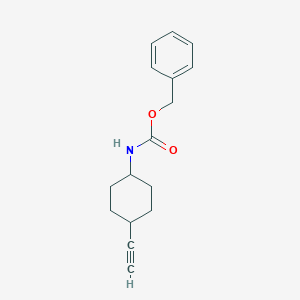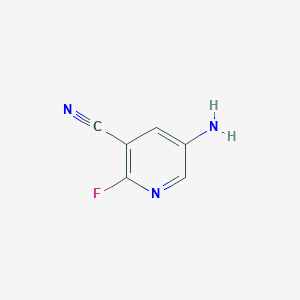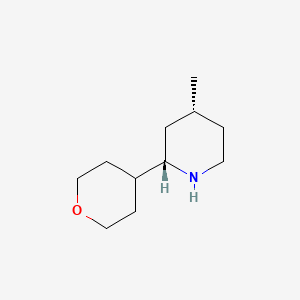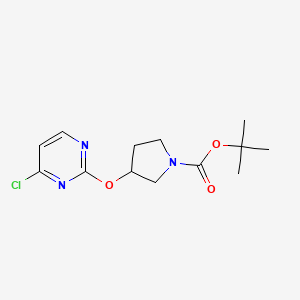
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety
Métodos De Preparación
The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chloropyrimidine-2-ol. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((4-aminopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: This compound has an amino group instead of a chloro group, which can lead to different reactivity and applications.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18ClN3O3 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3 |
Clave InChI |
KERDUBZVBHBMMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


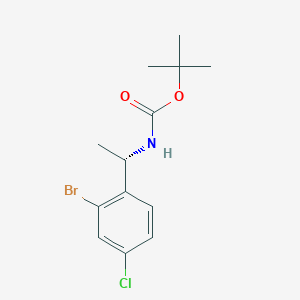
![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
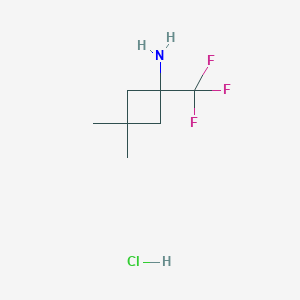
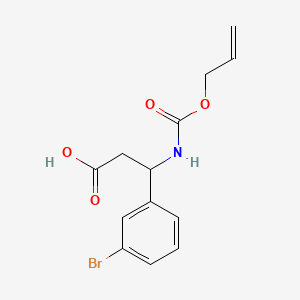
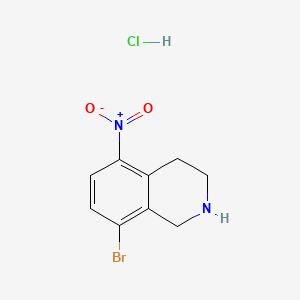
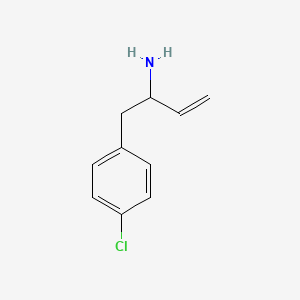

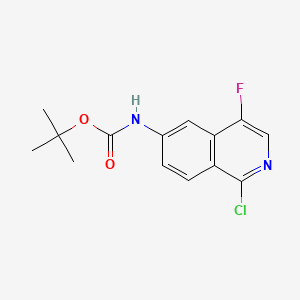
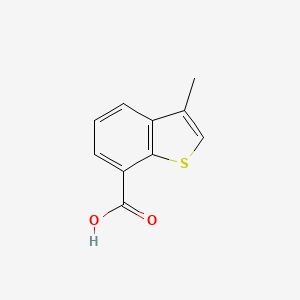
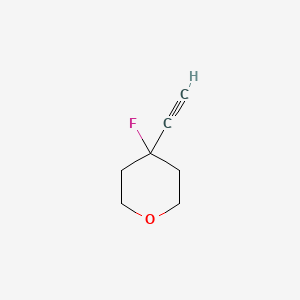
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
